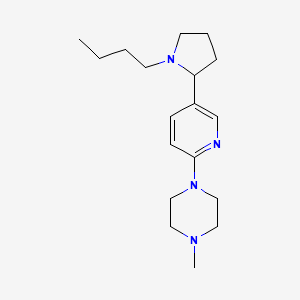

1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that features a pyridine ring substituted with a butylpyrrolidine group and a methylpiperazine moiety

准备方法

合成路线和反应条件

1-(5-(1-丁基吡咯烷-2-基)吡啶-2-基)-4-甲基哌嗪的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:

吡啶环的形成: 从合适的吡啶前体开始,通过亲核取代反应引入丁基吡咯烷基。

哌嗪部分的引入: 然后通过一系列缩合反应将哌嗪环连接到吡啶环上。

最终组装: 在受控条件下对哌嗪环进行甲基化,得到最终化合物。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、连续流动系统和严格的质量控制措施,以确保高纯度和高产率。

化学反应分析

反应类型

1-(5-(1-丁基吡咯烷-2-基)吡啶-2-基)-4-甲基哌嗪可以发生各种化学反应,包括:

氧化: 该化合物可以用强氧化剂氧化,形成相应的N-氧化物。

还原: 可以进行还原反应来修饰吡啶环或哌嗪部分。

取代: 亲核和亲电取代反应可用于引入不同的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 常用试剂包括烷基卤化物、酰氯和磺酰氯。

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可以生成N-氧化物,而取代反应可以引入各种官能团,导致具有不同性质的衍生物。

科学研究应用

Therapeutic Applications

- Antidepressant Activity

- Antipsychotic Properties

- Anti-inflammatory Effects

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of 1-(5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine with various biological targets. These studies aim to elucidate the mechanism of action at the molecular level, providing insights into how structural modifications can enhance efficacy and reduce side effects.

作用机制

1-(5-(1-丁基吡咯烷-2-基)吡啶-2-基)-4-甲基哌嗪的作用机制涉及其与特定分子靶点的相互作用。这些靶点可能包括酶、受体或离子通道。该化合物可以调节这些靶点的活性,导致各种生物效应。所涉及的确切途径取决于具体应用和使用环境。

相似化合物的比较

类似化合物

- 1-(3-(1-丁基吡咯烷-2-基)吡啶-2-基)哌嗪

- 4-(5-(1-丁基吡咯烷-2-基)吡啶-2-基)吗啉

独特性

1-(5-(1-丁基吡咯烷-2-基)吡啶-2-基)-4-甲基哌嗪因其独特的取代模式以及同时存在丁基吡咯烷基和甲基哌嗪部分而具有独特性。这种独特的结构赋予了独特的化学和生物特性,使其成为各种研究和工业应用中的宝贵化合物。

生物活性

1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine (CAS No. 1352530-44-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and toxicity profiles.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has shown affinity for several neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies indicate that it may act as a modulator of dopamine D2 and serotonin 5-HT2A receptors, which are critical in mood regulation and psychotropic effects .

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST). These results suggest a potential role in treating depression .

- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties, reducing anxiety-like behaviors in rodents during elevated plus maze tests .

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

- Dopamine Receptor Interaction : The compound's structural similarity to known dopamine receptor ligands suggests it may interact with these receptors to exert its effects on mood and behavior .

- Serotonin Receptor Modulation : By influencing serotonin pathways, the compound could help alleviate symptoms of anxiety and depression, aligning with findings from receptor binding studies .

Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant effects of this compound in a chronic unpredictable stress model. Results indicated a significant reduction in depressive behaviors compared to control groups, with a notable increase in neurogenesis markers in the hippocampus .

Study 2: Anxiolytic Properties

Another investigation assessed the anxiolytic potential of the compound using the elevated plus maze paradigm. The results demonstrated that administration of the compound led to increased time spent in open arms, indicative of reduced anxiety levels .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C18H30N |

| Molecular Weight | 302.5 g/mol |

| Purity | Minimum 95% |

属性

分子式 |

C18H30N4 |

|---|---|

分子量 |

302.5 g/mol |

IUPAC 名称 |

1-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine |

InChI |

InChI=1S/C18H30N4/c1-3-4-9-21-10-5-6-17(21)16-7-8-18(19-15-16)22-13-11-20(2)12-14-22/h7-8,15,17H,3-6,9-14H2,1-2H3 |

InChI 键 |

WOKQHUKPOCBTBK-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。